Calcium tellurate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGBJEHIEKGACU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaTeO4, CaO4Te | |
| Record name | calcium tellurate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929986 | |
| Record name | Calcium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13812-57-2, 15852-09-2 | |
| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |
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| Record name | Calcium tellurium trioxide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Calcium Tellurate Compounds
Solid-State Reaction Synthesis Routes
Solid-state reactions are a cornerstone for the synthesis of many inorganic materials, including calcium tellurates. These methods typically involve the high-temperature treatment of solid precursors to induce chemical reactions and form the desired crystalline phases.
The direct reaction between calcium-containing precursors, such as calcium oxide (CaO) or calcium carbonate (CaCO₃), and tellurium dioxide (TeO₂) at elevated temperatures is a common method for synthesizing calcium tellurates. cambridge.orgresearchgate.net These reactions are typically carried out in a controlled atmosphere to achieve the desired oxidation state of tellurium.
The stoichiometry of the final product, such as CaTeO₄ and Ca₃TeO₆, is highly dependent on the initial ratio of the reactants and the reaction conditions. researchgate.net For instance, the formation of CaTeO₃ and CaTe₂O₅ occurs through solid-state reactions of TeO₂ with CaO or CaCO₃ at temperatures ranging from 500–730°C. researchgate.net The synthesis of Ca₃TeO₆, an orthotellurate, can be achieved by reacting TeO₂ with an excess of CaO or CaCO₃. researchgate.net In this process, tellurium dioxide is reduced to tellurium, while the excess calcium precursor facilitates the formation of the Ca₃TeO₆ crystalline structure. researchgate.net Another approach involves the synthesis from pure oxides of CaO and TeO₂ in an excess of CaO. researchgate.net
| Target Compound | Precursors | Temperature Range (°C) | Key Conditions |
| CaTeO₃ | CaCO₃, TeO₂ | 650 - 700 | 1:1 ratio, Argon stream cambridge.org |
| CaTe₂O₅ | CaCO₃, TeO₂ | 650 - 700 | 1:2 ratio, Argon stream cambridge.org |
| Ca₃TeO₆ | TeO₂, CaO/CaCO₃ | 500 - 730 | Excess CaO/CaCO₃ researchgate.net |
| Ca₃TeO₆ | CaO, TeO₂ | 850 - 949 K | Excess CaO researchgate.net |
This table summarizes the solid-state synthesis conditions for various stoichiometric calcium tellurates based on available research data.
Achieving the correct oxidation state of tellurium (Te⁶⁺ for tellurates) is a critical aspect of the synthesis. In solid-state reactions, this is often managed by performing the reaction in an oxidizing atmosphere, such as air. For example, the synthesis of strontium and barium orthotellurates, which are structurally related to calcium tellurates, involves the oxidation of TeO₂ in a melt of the corresponding alkaline earth bromide at 1373 K in air. researchgate.net The controlled oxidation of a substituted arsanylborane has also been demonstrated as a pathway to labile group 13-15-16 compounds, highlighting the principle of controlled oxidation in forming specific chemical bonds. researchgate.net In some cases, the oxidation of tellurium can be facilitated by the presence of other oxidizing agents within the reaction mixture.
Calcium tellurate (B1236183), specifically CaTeO₃, is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. cambridge.orgresearchgate.net Research has identified several polymorphs, including α, β, β', and γ phases of CaTeO₃. researchgate.net The synthesis of a specific polymorph is often dependent on the reaction temperature and can also be influenced by the presence of other elements. For example, α-CaTeO₃ is a low-temperature phase stable up to 1168 K. researchgate.net High-temperature X-ray diffraction studies have revealed the existence of different polymorphs of CaTeO₃ and CaTe₂O₅ at various temperature ranges. cambridge.org For CaTeO₃, the α phase is triclinic and stable from 20–882 °C, the β phase is monoclinic and stable between 882–894 °C, and the γ phase is hexagonal and stable above 894 °C. cambridge.org Similarly, CaTe₂O₅ exhibits four polymorphs: α (monoclinic, 20–802 °C), β (monoclinic, 802–845 °C), γ (orthorhombic, 845–857 °C), and δ (tetragonal, above 857 °C). cambridge.org A new polymorph, ɛ-CaTe₂O₅, has been synthesized via a hydrothermal method, which presents a unique layered structure. researchgate.net
| Compound | Polymorph | Crystal System | Stability Range (°C) |
| CaTeO₃ | α | Triclinic | 20 - 882 cambridge.org |
| CaTeO₃ | β | Monoclinic | 882 - 894 cambridge.org |
| CaTeO₃ | γ | Hexagonal | > 894 cambridge.org |
| CaTe₂O₅ | α | Monoclinic | 20 - 802 cambridge.org |
| CaTe₂O₅ | β | Monoclinic | 802 - 845 cambridge.org |
| CaTe₂O₅ | γ | Orthorhombic | 845 - 857 cambridge.org |
| CaTe₂O₅ | δ | Tetragonal | > 857 cambridge.org |
| CaTe₂O₅ | ɛ | Monoclinic | N/A (Hydrothermal) researchgate.net |
This interactive table details the known polymorphs of CaTeO₃ and CaTe₂O₅ and their stability temperature ranges as identified in scientific literature.
The stoichiometry of the reactants plays a crucial role in determining the final calcium tellurate compound. As previously mentioned, an excess of the calcium precursor (CaO or CaCO₃) is necessary for the formation of Ca₃TeO₆. researchgate.net When the ratio of CaO to TeO₂ is greater than one, a disproportionation of Te⁶⁺ can occur, leading to the formation of elemental tellurium and calcium orthotellurate (Ca₃TeO₆). researchgate.net This indicates that the reaction pathway and the resulting products are highly sensitive to the initial molar ratios of the precursors. In the synthesis of lanthanum telluride doped with calcium, precise control over the stoichiometry of the dopant is essential for optimizing the material's thermoelectric properties. rsc.org
Formation of Stoichiometric Calcium Tellurates (e.g., CaTeO₄, Ca₃TeO₆)
Synthesis of Specific this compound Polymorphs
Solution-Based and Wet Chemical Synthesis Approaches
Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These wet chemical methods include precipitation, hydrothermal, and sol-gel techniques. mdpi.comfrontiersin.org
Microwave-assisted hydrothermal synthesis has been successfully employed to produce microcrystalline single-phase strontium oxotellurate(IV) monohydrate, SrTeO₃(H₂O), a compound related to calcium tellurates. researchgate.net This method, conducted under alkaline conditions at 180 °C for 30 minutes, demonstrates the potential for rapid and efficient synthesis. researchgate.net Longer reaction times and higher temperatures (220 °C) in this method can even lead to the growth of single crystals. researchgate.net Similarly, CaTeO₃(H₂O) has been synthesized using microwave-assisted hydrothermal methods, which upon dehydration, yields a new polymorph, δ-CaTeO₃. researchgate.netacs.org
Wet chemical synthesis, in general, provides a versatile platform for producing a wide range of materials, including ceramics and functional materials. frontiersin.org Precipitation is a common wet chemical technique where a solid product is formed from a solution. The synthesis of calcium orthophosphates, for example, is highly dependent on the pH, Ca/P molar ratio, and temperature of the solution, illustrating the level of control required in these methods. mdpi.com While these methods offer advantages, they also present challenges, such as the need for strict control over reaction conditions to avoid the formation of non-stoichiometric products. mdpi.com
Co-precipitation Methods for Pristine and Doped Calcium Tellurates
Co-precipitation is a versatile and straightforward method for the synthesis of both pristine and doped metal tellurates. unigoa.ac.in This technique involves the simultaneous precipitation of multiple cations from a solution, leading to the formation of a homogeneous solid. It is considered an environmentally friendly approach for producing these materials. unigoa.ac.in
In a typical co-precipitation synthesis of this compound, aqueous solutions of a calcium salt (e.g., calcium nitrate) and a tellurium-containing precursor are mixed under controlled conditions of pH and temperature. The addition of a precipitating agent, such as a hydroxide (B78521) or carbonate, induces the formation of an insoluble precursor. This precursor is then washed, dried, and calcined at elevated temperatures to yield the final this compound product.
The co-precipitation method is particularly advantageous for the synthesis of doped calcium tellurates. By introducing a solution of the desired dopant ion along with the primary calcium and tellurium precursors, a uniform distribution of the dopant within the this compound matrix can be achieved. For instance, this method has been successfully employed to synthesize calcium-doped nickel ferrite (B1171679) nanoparticles. researchgate.net The process allows for precise control over the stoichiometry and homogeneity of the final doped material. unigoa.ac.inresearchgate.net
A study on the synthesis of calcium tungstate (B81510), a material with a similar scheelite structure to some calcium tellurates, demonstrated the effectiveness of co-precipitation at low temperatures. In this work, crystalline calcium tungstate was synthesized by preparing a precursor through co-precipitation with calcium nitrate (B79036) and sodium tungstate, followed by drying at 80°C. mdpi.com This approach highlights the potential for energy-efficient synthesis of related oxide materials.
Sol-Gel Synthesis Techniques
The sol-gel method offers another powerful route for the preparation of this compound and related oxide materials, providing excellent control over purity, homogeneity, and particle size at relatively low temperatures. diva-portal.orgnih.gov This wet-chemical technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
The synthesis process typically begins with the hydrolysis and polycondensation of molecular precursors, often metal alkoxides or salts, in a solvent. For this compound synthesis, precursors such as calcium nitrate tetrahydrate and tellurium dioxide or a tellurium alkoxide could be used. unigoa.ac.indiva-portal.org These are dissolved in a suitable solvent, like ethanol, and a chelating agent, such as citric acid, may be added to form a stable sol. researchgate.net The subsequent removal of the solvent leads to the formation of a viscous gel, which is a three-dimensional network of linked particles. unigoa.ac.in This gel is then dried and calcined to remove organic residues and crystallize the desired this compound phase.
A key advantage of the sol-gel method is its ability to produce highly homogeneous materials at the molecular level. This is particularly beneficial for creating doped materials, as the dopant can be uniformly incorporated into the precursor sol. For example, cobalt-doped copper tellurate has been prepared using a sol-gel method where the precursors formed a viscous gel before thermal decomposition. unigoa.ac.in Similarly, the sol-gel route has been used to fabricate terbium- and europium-doped calcium tungstate phosphors, demonstrating the versatility of this technique for incorporating functional dopants. mdpi.com
The process parameters, such as pH, temperature, and calcination conditions, play a crucial role in determining the characteristics of the final product, including its crystallinity and morphology. diva-portal.org For instance, in the sol-gel synthesis of calcium silicate (B1173343) particles, the process was successfully controlled to produce materials suitable for bioactive cements. nih.gov
Advanced Synthesis Techniques
Beyond conventional methods, advanced synthesis techniques are employed to access novel phases and structures of this compound compounds, often under non-ambient conditions.
High-Pressure/High-Temperature Synthesis via Multi-Anvil Technique
The multi-anvil high-pressure/high-temperature (HP/HT) technique is a powerful tool for synthesizing new polymorphic forms of materials that are inaccessible under ambient pressure. researchgate.netrsc.org This method subjects a small sample to extreme pressures (often several gigapascals) and high temperatures, which can lead to the formation of denser, metastable phases with unique crystal structures and properties. researchgate.netaps.org
In a typical multi-anvil experiment, the starting materials are placed in a capsule, often made of a noble metal like platinum or a ceramic like boron nitride, which is then embedded in a pressure-transmitting medium. researchgate.netresearchgate.net This assembly is compressed by a set of anvils, and the temperature is raised by an internal furnace.
A notable application of this technique resulted in the synthesis of a high-pressure polymorph of Ca₄Te₅O₁₄ from a mixture of Ca(OH)₂ and TeO₂. researchgate.net This HP-Ca₄Te₅O₁₄ phase exhibited a significant increase in density (about 6.6%) compared to its ambient-pressure counterpart, with a distinct structural arrangement of its constituent [CaOx] and TeIVO₃/TeIVO₄ polyhedra. researchgate.net The experiment also serendipitously produced a mixed-valent tellurium borate (B1201080), highlighting the reactive conditions within the high-pressure apparatus. researchgate.net
The multi-anvil technique has been successfully used to synthesize other high-pressure tellurates, such as HP-Mg₃TeO₆ and HP-Co₃TeO₆, demonstrating its broad applicability in exploring new oxide materials with potentially novel electronic and magnetic properties. researchgate.netrsc.org
Growth from Salt Melts and Flux Methods (e.g., CsCl, CaCl₂ fluxes)
The flux growth method, also known as molten salt synthesis, is a versatile technique for growing high-quality single crystals of materials that may melt incongruently or have very high melting points. arxiv.orgijraset.com In this method, the constituent components of the desired compound are dissolved in a molten salt, or "flux," which acts as a high-temperature solvent. ijraset.comrsc.org The crystals then grow from the supersaturated solution as it is slowly cooled.
This technique allows for crystallization at temperatures significantly below the melting point of the target material, which can help to avoid decomposition or phase transitions that might occur at higher temperatures. researchgate.net The choice of flux, reactant concentrations, and temperature profile are critical parameters that can be tuned to control the size, quality, and even the phase of the resulting crystals. rsc.org While specific examples for this compound are not detailed in the provided search results, the flux method is widely used for a vast range of complex oxides, including uranates, silicates, and germanates, indicating its high potential for the synthesis of crystalline this compound. rsc.org
Hydrothermal Synthesis of Calcium Tellurium Oxides
Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure water or aqueous solutions to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. acs.orgresearchgate.net This technique is particularly effective for producing well-formed crystals and can lead to the formation of unique polymorphs or hydrated phases. acs.orgresearchgate.net
In the context of calcium tellurium oxides, hydrothermal synthesis has been successfully employed to create new phases. For example, a new form of CaTe₂O₅ (ε-CaTe₂O₅) was synthesized using a hydrothermal method, which resulted in non-twinned single crystals suitable for complete structural determination, a feat that was not possible with polymorphs prepared by solid-state reactions. researchgate.net
Another significant achievement was the microwave-assisted hydrothermal synthesis of CaTeO₃(H₂O). acs.org This hydrated calcium tellurite (B1196480) was subsequently used as a precursor to generate a new, non-centrosymmetric polymorph, δ-CaTeO₃, through a topotactic dehydration process. acs.org The hydrothermal method allows for precise control over reaction conditions such as temperature, pressure, and solution pH, which in turn influences the resulting product's phase, morphology, and crystallinity. researchgate.net The technique is widely used for a variety of oxides, including TiO₂, ZnO, and mixed metal oxides. researchgate.net
Mechanistic Understanding of this compound Formation
The formation of this compound, like other solid-state compounds, involves a series of complex chemical and physical transformations. The specific mechanism is highly dependent on the chosen synthesis route.
In solid-state reactions, the formation mechanism typically involves the diffusion of ions at the interface between reactant particles. For instance, the formation of this compound from the heating of calcium oxide and tellurium dioxide would proceed through the migration of Ca²⁺, Te⁴⁺/Te⁶⁺, and O²⁻ ions across the grain boundaries of the solid reactants.
In solution-based methods like co-precipitation and sol-gel, the mechanism is governed by nucleation and growth from a supersaturated solution or gel. rsc.orgrsc.org For example, in the formation of calcium sulfate (B86663) from calcium carbonate, it was observed that a liquid-like water layer on the particle surface was crucial for the formation and aggregation of calcium sulfate hydrates, leading to the growth of rod-like crystals. rsc.org A similar mechanism involving the formation of a hydrated intermediate can be postulated for the aqueous synthesis of this compound. The initial step is the precipitation of a precursor, which could be a hydrated calcium tellurite or tellurate. Subsequent thermal treatment (calcination) then leads to dehydration and crystallization into the final anhydrous phase.
In hydrothermal synthesis, the mechanism involves the dissolution of precursors in the high-temperature aqueous medium, followed by transport of the dissolved species to a growth site (either a seed crystal or a spontaneously formed nucleus) where crystallization occurs. The formation of CaTeO₃(H₂O) via this route and its subsequent topotactic transformation to δ-CaTeO₃ upon dehydration provides a clear example of a multi-step formation mechanism where the initial hydrated phase dictates the structure of the final anhydrous polymorph. acs.org
Crystallographic Studies and Structural Characterization of Calcium Tellurate Compounds
Crystal Structure Determination and Refinement
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the unambiguous determination of crystal structures. For calcium tellurate (B1236183) compounds, the synthesis of single crystals, although challenging, has been pivotal. Researchers have successfully grown single crystals of various calcium tellurate phases, including polymorphs of CaTeO₃ and other compounds within the Ca-Te-O system. hu-berlin.denih.govsemanticscholar.orgugr.es
The analysis of these single crystals using X-ray diffraction has led to the elucidation of their fundamental building units. These are typically isolated [Te(IV)O₃]²⁻ units and [Ca(II)Oₓ] polyhedra, where x can range from 6 to 8. hu-berlin.de A notable feature in many of these structures is the presence of channels where the stereochemically active lone pairs of the Te(IV) electrons protrude. hu-berlin.deugr.es For instance, in the low-temperature α-CaTeO₃ phase, these channels are nearly cylindrical. hu-berlin.denih.gov
The data obtained from SCXRD allows for the precise refinement of atomic coordinates, bond lengths, and bond angles, providing a detailed three-dimensional model of the crystal lattice. This level of detail is crucial for understanding the structure-property relationships in these materials.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. researchgate.netnih.govlsu.eduresearchgate.netceur-ws.orgresearchgate.netresearchgate.netmdpi.com It is instrumental in phase identification, determination of lattice parameters, and quantitative phase analysis of multiphase samples. In the study of calcium tellurates, PXRD has been extensively employed to investigate the various polymorphic forms and to monitor structural changes as a function of temperature and composition. researchgate.netnih.govmdpi.com
The Rietveld refinement method is a powerful analytical tool used in conjunction with PXRD data. lsu.edumdpi.comontosight.ai It involves the fitting of a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental PXRD data. dectris.comuniversallab.org This method allows for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. For this compound systems, Rietveld refinement has been crucial in confirming the crystal structures of different polymorphs and in quantifying the proportions of coexisting phases. lsu.edu For example, it has been used to confirm the substitution of calcium on the lanthanum site in doped lanthanum telluride. lsu.edu
The combination of PXRD and Rietveld refinement provides a wealth of structural information from polycrystalline samples, which are often more readily synthesized than single crystals.
Electron Diffraction Techniques (e.g., SAED)
Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), offer a means to obtain crystallographic information from very small crystalline regions, often on the nanoscale. nih.govresearchgate.netwikipedia.org This is particularly advantageous when dealing with nanocrystalline materials or when single crystals of sufficient size for X-ray diffraction are not available.
In the context of tellurium-containing materials, SAED has been used to characterize the crystallinity of nanoparticles. The diffraction pattern obtained can reveal whether a material is single-crystalline, polycrystalline, or amorphous. For instance, a single crystal will produce a regular pattern of spots, while a polycrystalline material will generate a series of concentric rings.
While specific studies focusing solely on the SAED of this compound are not extensively reported, the principles of the technique are broadly applicable. For calcium-containing compounds like CaTiO₃ and CaCO₃, electron microscopy and diffraction have been used to study domain boundaries and the topotactic relationships during thermal decomposition. nih.govugr.es The technique involves directing a focused electron beam onto a specific area of a thin sample in a transmission electron microscope (TEM) and analyzing the resulting diffraction pattern. This can provide information on the lattice parameters and crystal orientation of the selected area.
Structural Polymorphism and Phase Transitions in Calcium Tellurates
This compound compounds are known to exhibit rich polymorphic behavior and undergo structural phase transitions under varying temperature and pressure conditions. These transformations are a key aspect of their materials science.
Characterization of Polymorphic Forms (e.g., α-, β-, β′-, γ-CaTeO₃ if relevant to Ca-Te-O phase systems that include tellurates)
Calcium tellurite (B1196480) (CaTeO₃) is known to exist in several polymorphic forms, which have been designated as α, β, β', and γ phases. hu-berlin.denih.gov The low-temperature α-CaTeO₃ phase is stable up to approximately 1168 K (895 °C). hu-berlin.denih.gov Its structure is distinct from the high-temperature polymorphs and is characterized by nearly cylindrical channels. hu-berlin.de
In contrast, the metastable high-temperature phases (β, β', and γ) are structurally related to each other and feature oval-shaped channels. hu-berlin.denih.gov The γ-CaTeO₃ form can be described as an order-disorder (OD) structure. hu-berlin.denih.gov Furthermore, the β-CaTeO₃ phase exhibits a reversible phase transition to a β'-CaTeO₃ modification at around 293 K (20 °C). hu-berlin.denih.gov Both the β and β' phases are considered to be superstructures of the γ-CaTeO₃ polytype. hu-berlin.de
Another compound in the Ca-Te-O system, CaTe₂O₅, also displays significant polymorphism, with α, β, γ, and δ forms being identified. researchgate.netnih.gov The stability ranges and crystal systems of these polymorphs have been determined through high-temperature X-ray diffraction studies. researchgate.netnih.gov A new polymorph, δ-CaTeO₃, has also been synthesized through the dehydration of CaTeO₃(H₂O). ceur-ws.orgresearchgate.net
The existence of these multiple polymorphs highlights the structural flexibility of the this compound system and the complex interplay of factors that govern phase stability.
High-Temperature and Pressure Induced Structural Transformations
The various polymorphs of this compound undergo transformations at specific temperatures. For CaTeO₃, differential thermal analysis and high-temperature XRD have revealed reversible solid-state phase transitions. semanticscholar.orgresearchgate.net One study identified transitions at 882 °C and 894 °C, corresponding to the α → β and β → γ transformations, respectively. researchgate.net
The crystal structures of these high-temperature phases have been determined. The β-CaTeO₃ phase, stable between 882 and 894 °C, possesses a monoclinic lattice. researchgate.net Above 894 °C, the stable γ-CaTeO₃ phase adopts a hexagonal unit cell. researchgate.net
Similarly, CaTe₂O₅ undergoes a series of phase transitions at high temperatures. researchgate.netnih.gov The α-CaTe₂O₅ phase is stable up to 802 °C, above which it transforms into the β, γ, and δ phases at progressively higher temperatures. researchgate.net The crystal systems for these high-temperature polymorphs have been identified as monoclinic (β), orthorhombic (γ), and tetragonal (δ). researchgate.net
High-pressure studies on related calcium compounds have also demonstrated structural transformations, suggesting that pressure can be another critical parameter for inducing phase changes in the this compound system. For instance, in situ high-pressure Raman spectroscopy and X-ray diffraction are powerful tools to investigate such transformations.
Below is a data table summarizing the crystallographic information for various polymorphs of CaTeO₃ and CaTe₂O₅.
| Compound | Polymorph | Crystal System | Lattice Parameters (Å, °) | Stability Range (°C) |
| CaTeO₃ | α | Triclinic | a=4.132, b=6.120, c=12.836, α=121.80, β=99.72, γ=97.26 | Room Temp - 882 |
| CaTeO₃ | β | Monoclinic | a=20.577, b=21.857, c=4.111, β=96.15 | 882 - 894 |
| CaTeO₃ | γ | Hexagonal | a=14.015, c=9.783 | > 894 |
| CaTeO₃ | δ | Orthorhombic (P2₁ca) | a=13.3647, b=6.5330, c=8.1896 | Formed from dehydration of CaTeO₃(H₂O) |
| CaTe₂O₅ | α | Monoclinic | a=9.069, b=25.175, c=3.366, β=98.29 | Room Temp - 802 |
| CaTe₂O₅ | β | Monoclinic | a=4.146, b=5.334, c=6.105, β=98.362 | 802 - 845 |
| CaTe₂O₅ | γ | Orthorhombic | a=8.638, b=9.291, c=7.862 | 845 - 857 |
| CaTe₂O₅ | δ | Tetragonal | a=5.764, c=32.074 | > 857 |
Order-Disorder (OD) Structures and Polytypism (e.g., γ-CaTeO₃)
The high-temperature γ-polymorph of calcium tellurite (γ-CaTeO₃) is a prime example of a compound exhibiting order-disorder (OD) phenomena and polytypism. researchgate.netnih.govresearchgate.net An OD structure is characterized by the stacking of structurally similar layers in different, but geometrically equivalent, ways. In the case of γ-CaTeO₃, the structure can be described as consisting of two distinct non-polar layers with layer groups p12₁/m1 and p12₁1. researchgate.netnih.govresearchgate.net The specific stacking sequence of these layers leads to the formation of different polytypes, which are crystalline modifications that differ in the stacking arrangement of identical layers.
Crystals of γ-CaTeO₃ have been found to consist of two polytypes that exhibit the maximum degree of order (MDO). researchgate.netnih.govresearchgate.net These are referred to as the MDO1 and MDO2 polytypes. tuwien.at The existence of these polytypes is a direct consequence of the different ways the fundamental layers can be stacked. This structural feature is not unique to the pure calcium compound; solid solutions of (Ca,Sr)TeO₃ have been shown to be isostructural with the MDO1 polytype of γ-CaTeO₃. researchgate.netnih.gov Furthermore, the β- and β'-CaTeO₃ phases can be considered as threefold superstructures based on the MDO1 polytype of γ-CaTeO₃. researchgate.netnih.govresearchgate.net This highlights the close structural relationship between the different polymorphs of calcium tellurite. The OD character and polytypism in γ-CaTeO₃ underscore the complexity that can arise in seemingly simple ternary oxide systems. researchgate.netnih.govresearchgate.nettuwien.at
Coordination Environments and Polyhedral Connectivity
The crystal structures of this compound compounds are fundamentally determined by the coordination environments of the constituent calcium and tellurium ions and the way their respective coordination polyhedra connect to form a three-dimensional framework.
Tellurium(VI) Coordination: Octahedral [Te(VI)O₆] Units
When tellurium is in its +6 oxidation state (Te⁶⁺), it almost invariably adopts a regular octahedral coordination with six oxygen atoms, forming the stable [TeO₆]⁶⁻ unit. researchgate.netfrontiersin.orgtuwien.at This is a common feature in tellurates. wikipedia.org In mixed-valence calcium tellurates, such as Ca₂(Te₂O₇), these [Te(VI)O₆] octahedra are fundamental building blocks of the crystal structure. researchgate.netresearchgate.net These octahedra can link to other polyhedra, including other [TeO₆] units or [TeO₃] groups, by sharing corners or edges to form more complex anionic frameworks. For example, in Ca₂(Te₂O₇), the [Te(VI)O₆] octahedra condense with trigonal-pyramidal [Te(IV)O₃] units to form double chains. researchgate.net The regularity of the [TeO₆] octahedron is a key factor in the structural chemistry of hexavalent tellurium compounds. tuwien.at
Tellurium(IV) Coordination in Mixed-Valence Systems: Trigonal-Pyramidal [Te(IV)O₃] Units and Distorted Polyhedra
In contrast to the regular coordination of Te(VI), tellurium in the +4 oxidation state (Te⁴⁺) exhibits a more varied and often distorted coordination environment due to the presence of a stereochemically active lone pair of electrons. frontiersin.orgcambridge.org The most common coordination geometry for Te(IV) in tellurites is a trigonal pyramid, forming an isolated [TeO₃]²⁻ unit. researchgate.netnih.govresearchgate.netresearchgate.net This is the primary building unit in the polymorphs of CaTeO₃. nih.gov
In mixed-valence systems like Ca₂(Te₂O₇), these trigonal-pyramidal [Te(IV)O₃] units coexist with the octahedral [Te(VI)O₆] units. researchgate.netresearchgate.net The [Te(IV)O₃] pyramids can also link with other polyhedra. Beyond the simple trigonal pyramid, Te(IV) can also be found in other distorted polyhedra, such as disphenoidal (see-saw) [TeO₄] and square pyramidal [TeO₅] geometries, by forming additional, longer bonds to oxygen atoms. frontiersin.orgmdpi.com This variability in coordination contributes significantly to the structural diversity of tellurite and mixed-valence tellurate compounds. frontiersin.orgcambridge.org
Analysis of Tellurium Lone Pair Stereochemical Activity
The 5s² lone pair of electrons on the Te(IV) cation plays a crucial role in determining the crystal structures of calcium tellurites and mixed-valence tellurates. researchgate.netfrontiersin.org This lone pair is stereochemically active, meaning it occupies a significant volume of space and influences the coordination geometry around the Te(IV) ion. frontiersin.orgacs.org The repulsive forces between the lone pair and the bonding pairs of electrons are responsible for the characteristic one-sided or asymmetric coordination environments observed for Te(IV). rsc.orgresearchgate.net
In compounds like the polymorphs of CaTeO₃ and the mixed-valence Ca₂(Te₂O₇), the trigonal pyramidal geometry of the [TeO₃] unit is a direct consequence of the lone pair occupying the fourth coordination site of a tetrahedral arrangement of electron pairs. researchgate.netnih.govresearchgate.netresearchgate.net This stereochemical activity leads to the formation of channels or voids within the crystal structure, into which the lone pairs are directed. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The presence and orientation of these lone pairs can have a significant impact on the physical properties of the material, including inducing non-centrosymmetric crystal structures which are of interest for applications like second-harmonic generation. frontiersin.org
Structural Frameworks and Architectures
The interconnection of the calcium and tellurium coordination polyhedra gives rise to a diverse range of structural frameworks and architectures in this compound compounds. These can range from relatively simple structures to complex three-dimensional networks.
A common architectural feature in many calcium tellurates, particularly those containing Te(IV), is the presence of channels. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net In the polymorphs of CaTeO₃, these channels are a prominent feature, with their size and shape varying between the different modifications. For example, the low-temperature α-CaTeO₃ phase has nearly cylindrical channels with a diameter of about 4 Å, while the high-temperature phases feature more oval-shaped channels. researchgate.netnih.govresearchgate.net The stereochemically active lone pairs of the Te(IV) ions protrude into these channels. researchgate.netnih.govresearchgate.net
In mixed-valence compounds such as Ca₂(Te₂O₇), the framework is built from a double chain of condensed trigonal-pyramidal [Te(IV)O₃] and octahedral [Te(VI)O₆] units. researchgate.netresearchgate.net These chains are embedded within a framework of [CaOₓ] polyhedra, creating a robust three-dimensional structure that also features channels into which the Te(IV) lone pairs are directed. researchgate.netresearchgate.net The connectivity of the polyhedra can involve corner-sharing, edge-sharing, and in some cases, even face-sharing, leading to a wide variety of structural topologies. researchgate.net This structural diversity, driven by the different oxidation states and coordination environments of tellurium and the flexibility of the calcium coordination, is a hallmark of the solid-state chemistry of calcium tellurates. cambridge.org
Compound Name Table
| Compound Name | Chemical Formula |
| This compound | CaTeO₄ |
| Calcium Tellurite | CaTeO₃ |
| Strontium Tellurite | SrTeO₃ |
| Calcium Ditellurite | CaTe₂O₅ |
| Calcium Dichloride Tellurate(IV) | Ca₂(TeO₃)Cl₂ |
| Pentacalcium Tetrachloride Tetratellurate(IV) | Ca₅(TeO₃)₄Cl₂ |
| Calcium Ditellurate(IV,VI) | Ca₂(Te₂O₇) |
Interactive Data Table: Polymorphs of Calcium Tellurite (CaTeO₃)
| Polymorph | Crystal System | Space Group | Key Structural Features | Stability Range |
| α-CaTeO₃ | Triclinic | P-1 | Nearly cylindrical channels (~4 Å diameter) | Stable up to 1168 K |
| β-CaTeO₃ | Monoclinic | P2₁/c | Threefold superstructure of γ-CaTeO₃ (MDO1) | Metastable high-temperature phase |
| β'-CaTeO₃ | Monoclinic | P2₁/c | Low-temperature modification of β-CaTeO₃ | Reversible phase transition at ~293 K |
| γ-CaTeO₃ | Hexagonal | P6₃/m | Order-disorder structure with two polytypes (MDO1, MDO2) | Metastable high-temperature phase |
Formation of One-Dimensional Channels in Crystal Structures
The formation of such channels is a recurring motif in the crystal chemistry of tellurites. researchgate.net For instance, in Ca₂(Te₂O₇), the framework is also perforated by channels that accommodate the lone pairs of the Te(IV) atoms. researchgate.net The presence of these channels can influence the material's properties, although further investigation is needed to fully understand their impact.
Double Chain Formations (e.g., [Te(IV)Te(VI)O₇]²⁻ in Ca₂(Te₂O₇))
The mixed-valence this compound Ca₂(Te₂O₇) showcases a unique structural feature: a double chain of condensed tellurium-oxygen polyhedra. researchgate.net This compound is classified under Category I of the Robin-Day classification for mixed-valence compounds. researchgate.net Its crystal structure is characterized by a double chain composed of trigonal-pyramidal [Te(IV)O₃] units and octahedral [Te(VI)O₆] units. researchgate.net These chains are embedded within a framework constructed from [CaOₓ] polyhedra, where x ranges from 7 to 8. researchgate.net
Layered Structures and Frameworks (e.g., Tlapallite)
Tlapallite, with the chemical formula (Ca,Pb)₃CaCu₆[TeO₃]₄TeO₆₂, is a naturally occurring mixed-valence tellurium oxysalt that exemplifies a layered crystal structure. cambridge.org Its complex structure consists of layers containing distorted Cu²⁺O₆ octahedra, Te⁶⁺O₆ octahedra, and Te⁴⁺O₄ disphenoids. cambridge.org These components come together to form a novel mixed-valence phyllotellurate anion, [Te⁴⁺₃Te⁶⁺O₁₂]¹²⁻. cambridge.org Additionally, Te⁴⁺O₃ trigonal pyramids and CaO₈ polyhedra are part of these layers. cambridge.org
The space between these layers is occupied by SO₄ tetrahedra, Ca(H₂O)₃O₆ polyhedra, and additional water molecules. cambridge.org The structure is further stabilized by several long Te⁴⁺–O secondary bonds from the Te⁴⁺ sites to the interlayer species. cambridge.org The oxygen atoms of the sulfate (B86663) tetrahedra also form vertices of the Cu²⁺O₆ octahedra and create secondary bonds with the Te⁴⁺ centers within the main framework. cambridge.org This intricate arrangement of polytellurate sheets and other polyhedra results in a double-layered structural unit. cambridge.org
Table 1: Crystallographic Data for Tlapallite
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P321 |
| a (Å) | 9.1219(17) |
| c (Å) | 11.9320(9) |
| Volume (ų) | 859.8(3) |
| Z | 4 |
| Data from single-crystal X-ray diffraction of tlapallite from the Wildcat prospect, Utah, USA. cambridge.org |
Cryolite (B1665278) Lattice Structures (e.g., Ca₃TeO₆)
Some calcium tellurates adopt a cryolite-type lattice structure. The mineral cryolite has the formula Na₃AlF₆ and is characterized by a structure of isolated AlF₆ octahedra linked by sodium atoms. arizona.edu The general cryolite structure is monoclinic at room temperature (space group P2₁/n) but can be pseudo-cubic. arizona.edunih.gov
In the context of tellurates, Ca₃TeO₆ is an example of a compound that can exhibit a structure related to the cryolite type. While detailed structural data for Ca₃TeO₆ specifically described as a cryolite lattice in the search results is limited, the analogy is drawn from other similar ternary oxides. For instance, the dimorphic Cd₃TeO₆ adopts the rhombohedral Mg₃TeO₆ structure type, which is related to these complex oxide structures. researchgate.net The cryolite structure type is adopted by a number of hexafluoride compounds and related ternary halides, such as Na₃CrCl₆. arizona.eduresearchgate.net These structures consist of a framework of octahedra, with cations occupying the interstitial sites. researchgate.net In Ca₃TeO₆, one would expect a framework of TeO₆ octahedra with calcium ions in the intervening spaces, analogous to the arrangement in cryolite.
Solid Solutions Involving Calcium Tellurates (e.g., CaₓSr₁₋ₓTeO₃)
Solid solutions involving calcium tellurates are formed by the substitution of calcium with other chemically similar elements, such as strontium. The formation of solid solutions like CaₓSr₁₋ₓTeO₃ allows for the tuning of material properties by varying the ratio of the constituent cations. The synthesis of such materials can be achieved through methods like solid-state reactions.
The ability to form solid solutions is a common feature in many oxide systems. For example, solid solutions of (Ru₁₋ₓNbₓ)Sr₂(Sm₁.₄Ce₀.₆)Cu₂O₁₀₋δ have been synthesized and characterized, demonstrating the principle of cation substitution in a complex oxide. researchgate.net Similarly, the synthesis of La₀.₆₇LiₓTi₁₋ₓAlₓO₃ solid solutions via the sol-gel Pechini route shows how properties can be modulated across a compositional range. nih.gov In the GaN:ZnO system, solid solutions have been prepared to create materials with tailored light absorption properties for photocatalytic applications. mdpi.com The synthesis of Li₁₀₊δM₁₊δP₂₋δS₁₂ (M = Si, Sn) solid solutions highlights how ionic conductivity can be varied as a function of the changing composition. rsc.org
For the CaₓSr₁₋ₓTeO₃ system, one would anticipate that the crystal structure would be a modification of the parent CaTeO₃ and SrTeO₃ structures, with lattice parameters varying systematically with the composition 'x'. The successful formation of such a solid solution would depend on the similarity in ionic radii and coordination preferences of Ca²⁺ and Sr²⁺ within the tellurite framework.
Electronic Structure and Band Theory of Calcium Tellurate Materials
First-Principles Calculations of Electronic Band Structures (e.g., DFT, PBE, PBEsol)
First-principles calculations, rooted in Density Functional Theory (DFT), are powerful tools for predicting the electronic band structures of solid-state materials from fundamental quantum mechanics, without reliance on empirical parameters. Within DFT, various exchange-correlation functionals are used to approximate the complex many-electron interactions. The Generalized Gradient Approximation (GGA), with parameterizations like the Perdew–Burke–Ernzerhof (PBE) and PBEsol, is commonly employed. ajol.infocore.ac.uk
These computational methods are used to determine key electronic properties. For instance, in studies of complex calcium-based oxides like calcium vanadates (CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈), both PBE and PBEsol functionals were used to optimize the crystal structures and calculate electronic properties. ustb.edu.cn It was found that lattice parameters derived from the PBEsol functional showed better agreement with experimental data, highlighting its suitability for such systems. ustb.edu.cn This approach ensures a reliable foundation for subsequent electronic structure computations. ustb.edu.cn Similarly, investigations into perovskite oxides like ATiO₃ (where A = Ca, Sr, etc.) utilize PBEsol within the GGA framework to elaborate on structural and electronic properties. researchgate.net
| Computational Method | Key Application | Example Compounds Studied | Reference |
|---|---|---|---|
| DFT (PBE, GGA) | Investigation of electronic and magnetic properties upon doping. | Cr-doped CaTe | ajol.info |
| DFT (PBE, PBEsol) | Optimization of lattice constants and calculation of electronic band structures. | CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈ | ustb.edu.cn |
| DFT (PBEsol, GGA) | Investigation of structural and electronic properties. | ATiO₃ (A=Be, Mg, Ca, Sr, Ba) | researchgate.net |
A primary outcome of first-principles calculations is the determination of the band gap energy (Eg) and its nature, i.e., whether it is direct or indirect. This property is crucial as it dictates the material's interaction with light and its suitability for optoelectronic devices. An indirect band gap, for example, implies that a phonon is required for the lowest-energy electron transition from the valence band maximum to the conduction band minimum.
Systematic studies on materials like calcium vanadates have shown them to be indirect band gap semiconductors, with calculated band gaps ranging from 2.5 to 3.4 eV. ustb.edu.cn In such studies, a comparative analysis between standard DFT and methods that include corrections for on-site Coulomb interactions (DFT+U) can be performed. For the calcium vanadates, standard DFT was found to be sufficient for accurately describing the band gaps. ustb.edu.cn While specific band gap values for calcium tellurate (B1236183) phases like α-CaTeO₃ or Ca₄Te₅O₁₄ are not detailed in the search results, the methodology used for analogous calcium oxides provides a clear path for their determination. ustb.edu.cnresearchgate.net
For example, in computational models of La₃₋ₓTe₄, the DOS of the conduction band is found to be dominated by the 5d orbitals from the lanthanum atoms. rsc.org In studies of Cr-doped Calcium Telluride (CaTe), DOS analysis reveals that the magnetic properties are primarily driven by the Cr-3d states located near the Fermi level. ajol.info The sharp peaks of these d-electron states indicate their localized character, which, combined with delocalized band states, governs the material's magnetic behavior. ajol.info Although specific DOS plots for calcium tellurate are not available, this approach would be essential to understand the orbital contributions to its valence and conduction bands.
Determination of Band Gap Energies and Direct/Indirect Nature
Theoretical Investigations of Electronic Transitions and Exciton (B1674681) Binding Energies
Beyond the single-particle picture of band gaps, the optical properties of semiconductors are strongly influenced by excitons, which are bound states of an electron and a hole. The exciton binding energy (Eb) is the energy required to dissociate the exciton into a free electron and hole. nih.govresearchgate.net It is a critical parameter for optoelectronic applications, as a lower binding energy (typically < 25 meV at room temperature) allows for efficient charge carrier generation. nih.gov
Theoretical calculations can predict exciton binding energies. One common definition is derived from the difference between the electronic band gap (IP - EA) and the optical band gap. sobereva.com Advanced many-body theory approaches are also used. aps.org For instance, a first-principles study on metal monoxide (MO, where M=Mg, Ca, Cd) monolayers calculated a large exciton binding energy of 2.37 eV for CaO. aps.org In another example, Te-doping in NaYS₂ was shown to decrease the exciton binding energy to less than 25 meV, making the excitons weakly bound and easily dissociable at room temperature. nih.gov While specific calculations for this compound are absent, these studies illustrate the theoretical framework used to investigate its excitonic properties.
Influence of Compositional Modification and Doping on Electronic Properties
The electronic properties of a material can be intentionally engineered through compositional modification and doping. rsc.orgresearchgate.netacs.org Doping involves introducing impurity atoms into a host crystal lattice, which can alter carrier concentration, modify the density of states, and tune the band gap. rsc.orgresearchgate.net
Studies on various materials demonstrate the profound impact of these strategies:
Carrier Concentration Control: In La₃₋ₓTe₄, doping with Ca²⁺ on the La³⁺ site allows for finer control over the carrier concentration than creating vacancies, which in turn helps to optimize the material's power factor for thermoelectric applications. rsc.orgresearchgate.netnih.gov
Band Gap Engineering: In PbS thin films, doping with calcium was found to increase the optical energy band gap from 1.92 eV to 2.50 eV. researchgate.net Similarly, increasing tellurium content in NaYS₂(₁₋ₓ)Te₂ₓ alloys systematically decreases the band gap. nih.gov
Inducing Novel Properties: Doping Calcium Telluride (CaTe) with chromium can induce half-metallic behavior, where one spin channel is metallic while the other is semiconducting, a property highly desirable for spintronic devices. ajol.info
Compositional modification, such as creating ceramic composites like Ca(SnₓTi₁₋ₓ)O₃, also systematically alters electronic properties by changing lattice parameters and local chemical environments. acs.org These examples highlight that doping and compositional changes are powerful methods to tailor the electronic structure of this compound for specific functionalities.
Vibrational Spectroscopy of Calcium Tellurate Systems
Raman Spectroscopy Characterization
Raman spectroscopy is particularly effective for studying the covalent bonds within polyatomic anions and is sensitive to the vibrations of homo-nuclear bonds. gatewayanalytical.com In the context of calcium tellurate (B1236183) systems, it is instrumental in identifying the specific tellurium-oxygen anions present and characterizing their vibrational motions.
The tellurium atom can exist in different oxidation states, leading to various oxyanions such as the trigonal pyramidal tellurite (B1196480) ([TeO₃]²⁻), the tetrahedral tellurate ([TeO₄]²⁻), and the octahedral tellurate ([TeO₆]⁶⁻). nih.govuobaghdad.edu.iq Each of these anions exhibits a unique set of Raman-active vibrational modes, allowing for their unambiguous identification.
The tellurite ion ([TeO₃]²⁻), with C₃ᵥ symmetry, is expected to show four distinct vibrational modes (2A₁ + 2E). scispace.com The octahedral [TeO₆]⁶⁻ group has Raman-active modes designated as ν₁, ν₂, ν₄, ν₅, and ν₆. csic.es The vibrational modes for these and other relevant anions are often identified by comparing experimental spectra to data from similar compounds and theoretical calculations. csic.esosti.gov For instance, in the mineral tlapallite, which contains both (TeO₃)²⁻ and (TeO₆)²⁻ units, Raman bands between 691 and 796 cm⁻¹ are attributed to the stretching modes of these anions. nih.govqut.edu.au
| Anion | Symmetry | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|---|
| [TeO₃]²⁻ | C₃ᵥ | ν₁ (A₁) Symmetric Stretch | 758 - 796 | nih.govscispace.com |
| [TeO₃]²⁻ | C₃ᵥ | ν₃ (E) Antisymmetric Stretch | 667 - 708 | scispace.com |
| [TeO₄]²⁻ | Tₐ | ν₁ (A₁) Symmetric Stretch | ~758 | qut.edu.au |
| [TeO₄]²⁻ | Tₐ | ν₃ (F₂) Antisymmetric Stretch | ~703 | qut.edu.au |
| [TeO₆]⁶⁻ | Oₕ | ν₁ (A₁g) Symmetric Stretch | ~650 | csic.es |
| [TeO₆]⁶⁻ | Oₕ | ν₂ (E₉) Symmetric Stretch | ~631 | csic.es |
The analysis of stretching vibrations, which involve changes in bond lengths, is fundamental to interpreting Raman spectra. These are categorized as either symmetric, where all bonds stretch in phase, or antisymmetric, where some bonds contract while others extend.
For the trigonal pyramidal [TeO₃]²⁻ anion, the symmetric stretching mode (ν₁) is typically observed at a higher wavenumber than the antisymmetric stretching mode (ν₃). scispace.com For example, in the mineral teineite (CuTeO₃·2H₂O), bands at 739 and 778 cm⁻¹ are assigned to the ν₁ symmetric stretch, while bands at 667 and 701 cm⁻¹ are attributed to the ν₃ antisymmetric stretch. scispace.com Similarly, in studies of the mineral schmiederite, which contains selenite (B80905) (SeO₃)²⁻ units analogous to tellurite, the symmetric stretching mode is found at a higher frequency than the antisymmetric modes.
In systems with octahedral [TeO₆]⁶⁻ units, the symmetric stretching mode (ν₁, A₁g) is often the most intense peak in the Raman spectrum. csic.es In a cesium selenate (B1209512) tellurate compound, this peak appears around 650 cm⁻¹. csic.es For more complex structures like the [Te₂O₆(OH)₄]⁴⁻ dimer, which consists of two edge-sharing TeO₆ octahedra, distinct stretching modes are observed. osti.gov Symmetric and asymmetric stretching of the terminal equatorial Te-O bonds appear at 753 and 713 cm⁻¹, respectively, while stretching of the bridging oxygen atoms is found at lower wavenumbers. osti.gov
Bending modes involve changes in the angles between bonds and typically appear at lower frequencies in the Raman spectrum compared to stretching modes. nih.gov For the [TeO₃]²⁻ anion, the ν₂ (A₁) and ν₄ (E) bending modes are expected around 364 cm⁻¹ and 326 cm⁻¹, respectively. scispace.comqut.edu.au
In compounds containing [TeO₆]⁶⁻ octahedra, multiple bending modes (ν₄, ν₅, ν₆) are Raman active. csic.es For example, in a cesium selenate tellurate, peaks observed at 366 cm⁻¹ and 388 cm⁻¹ are assigned to the ν₄ bending mode of the TeO₆ group. csic.es For the [Te₂O₆(OH)₄]⁴⁻ dimer, a weak feature at 382 cm⁻¹ is attributed to the symmetric bending of the terminal O-Te-O units. osti.gov In minerals containing multiple anion types, such as tlapallite, the spectral region from 100 to 600 cm⁻¹ contains a complex overlap of bending modes from (SO₄)², (TeO₃)²⁻, and (TeO₆)⁴⁻ anions. nih.govqut.edu.au
Symmetric and Antisymmetric Stretching Modes Analysis
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of IR radiation at frequencies corresponding to the vibrational modes of a molecule. uni-konstanz.de A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's dipole moment. uni-konstanz.de This makes IR spectroscopy highly complementary to Raman spectroscopy, as it is particularly sensitive to polar functional groups. gatewayanalytical.com
The IR spectrum of a calcium tellurate compound is directly linked to its crystal structure and the nature of the Te-O bonding. The coordination of tellurium atoms—whether in TeO₃, TeO₄, or TeO₆ polyhedra—profoundly influences the observed absorption bands. researchgate.netjmaterenvironsci.com The symmetry of these polyhedra within the crystal lattice determines which vibrational modes are IR-active. jmaterenvironsci.com
For instance, in glasses containing TeO₄ trigonal bipyramids, an intense band around 671 cm⁻¹ can be attributed to asymmetric vibrations in Oax-Te-Oax groups. jmaterenvironsci.com The presence of TeO₃ trigonal pyramids gives rise to bands in the 625-667 cm⁻¹ range. core.ac.uk In crystalline materials with TeO₆ octahedra, the strong infrared band corresponding to the asymmetric stretching mode (ν₃) is a key diagnostic feature. csic.es In one study, this ν₃ mode for a TeO₆ group was observed at 592 cm⁻¹, while the symmetric stretching mode (ν₁) appeared at 663 cm⁻¹. csic.es The presence of Te-O-Te bridges, which indicates polymerization of the tellurite network, can be identified by bands in the 400-800 cm⁻¹ range. researchgate.net Changes in the crystal structure, such as a phase transition, will manifest as shifts in band positions or the appearance of new bands in the IR spectrum. csic.es
IR spectroscopy is an exceptionally sensitive technique for detecting and characterizing hydroxyl (-OH) groups and water molecules within a crystal lattice. mdpi.comsci-hub.se The stretching and bending vibrations of O-H bonds give rise to characteristic absorption bands.
The O-H stretching vibrations typically appear as strong, often broad, bands in the high-frequency region of the spectrum, generally between 3200 and 3600 cm⁻¹. osti.govmdpi.com The precise position and shape of these bands can provide information about the strength and nature of hydrogen bonding. For example, in a hydrated tellurate salt containing [Te₂O₆(OH)₄]⁴⁻ dimers, a stretching mode observed at 3459 cm⁻¹ confirms the presence of axially-bonded hydroxyl groups. osti.govosti.gov The bending mode for water molecules (H-O-H) is typically found in the 1600-1700 cm⁻¹ region. sci-hub.se In some tellurate compounds, a medium intensity peak around 2417 cm⁻¹ has also been attributed to hydrogen bending modes (δOH). csic.es The detection of these characteristic bands provides conclusive evidence for the presence of hydroxyl groups or water of hydration in this compound systems.
Correlation of IR Spectra with Crystal Structure and Bonding
Electronic Spectroscopy of this compound Systems
Electronic spectroscopy, particularly UV-Visible Diffused Reflectance Spectroscopy, is a powerful technique to investigate the electronic structure and optical properties of this compound materials. This method provides insights into the electronic transitions occurring within the material, which are fundamental to understanding its behavior in various optical applications.
Optical Absorption Spectroscopy for Electronic Transitions
Optical absorption spectroscopy is utilized to identify the electronic transitions within a material by measuring the absorption of light at different wavelengths. In this compound systems, this technique reveals information about the material's band gap and the presence of specific energy levels.
The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The energy difference between these states corresponds to the wavelength of light absorbed. In the context of this compound glasses, the optical band gap energy can be determined from the absorption spectrum. For instance, in erbium-doped calcium borotellurite glasses, the optical band gap energy was found to decrease from 3.37 to 2.71 eV as the concentration of TeO₂ increased. doi.org This shift in the absorption edge to longer wavelengths is indicative of changes in the electronic structure of the glass network. doi.orgresearchgate.net
The absorption spectra of doped this compound materials also exhibit characteristic peaks corresponding to the electronic transitions of the dopant ions. For example, in Sm³⁺-doped calcium borotellurite glasses, absorption peaks characteristic of Sm³⁺ ions are observed, with the most intense peak at 402 nm corresponding to the ⁶H₅/₂ →⁶P₃/₂ transition. researchgate.net Similarly, in Er³⁺/Yb³⁺ co-doped calcium borotellurite glasses, the absorption spectra show transitions characteristic of both Er³⁺ and Yb³⁺ ions.
The nature of the electronic transitions can be classified as either direct or indirect. The relationship between the optical absorption coefficient (α) and the photon energy (hν) near the band edge can be described by the Tauc equation: (αhν)¹/m = A(hν - E_g), where 'A' is a constant, 'E_g' is the optical band gap, and 'm' is an index that depends on the nature of the electronic transition (m = 1/2 for direct allowed transitions and m = 2 for indirect allowed transitions). doi.org
Luminescence Properties of Doped Calcium Tellurates (e.g., Er³⁺/Yb³⁺ co-doped Ca₃TeO₆)
Doping this compound hosts with rare-earth ions, such as erbium (Er³⁺) and ytterbium (Yb³⁺), can induce luminescence, making these materials suitable for applications like solid-state lighting and optical temperature sensing. acs.orgnih.gov The luminescence properties are a direct result of the electronic transitions within the dopant ions, which are influenced by the host lattice.
When doped with rare-earth ions, this compound materials can exhibit upconversion luminescence, where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible light. nih.govnih.gov In Er³⁺/Yb³⁺ co-doped systems, Yb³⁺ ions act as sensitizers, absorbing the excitation energy and transferring it to the Er³⁺ ions, which then emit light at various wavelengths. nih.govnih.gov For example, in Er³⁺/Yb³⁺ co-doped Ca₃Sc₂Si₃O₁₂ phosphors, excitation at 980 nm results in green emission bands around 522 nm and 555 nm, and a red emission band at 658 nm. nih.gov These emissions correspond to the ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂, and ⁴F₉/₂ → ⁴I₁₅/₂ transitions of the Er³⁺ ion, respectively. nih.gov
The intensity of the luminescence can be significantly enhanced by the co-doping strategy. The absorption cross-section of Yb³⁺ at around 980 nm is larger than that of Er³⁺, allowing for more efficient absorption of the excitation energy. nih.govnih.gov This energy is then transferred to the Er³⁺ ions, leading to a notable increase in the upconversion emission intensity. nih.gov
The up-conversion (UC) luminescence in Er³⁺/Yb³⁺ co-doped this compound systems is a multi-step process involving energy transfer between the dopant ions. nih.gov The process is initiated by the absorption of a near-infrared (NIR) photon (e.g., 980 nm) by a Yb³⁺ ion, which excites it from its ²F₇/₂ ground state to the ²F₅/₂ excited state. nih.govnih.gov
Following this initial absorption, the energy is transferred from the excited Yb³⁺ ion to a nearby Er³⁺ ion in its ground state (⁴I₁₅/₂). This energy transfer excites the Er³⁺ ion to the ⁴I₁₁/₂ level. From this level, a second energy transfer from another excited Yb³⁺ ion can further excite the Er³⁺ ion to higher energy levels, such as ⁴F₇/₂. Subsequent non-radiative relaxation populates the ²H₁₁/₂ and ⁴S₃/₂ levels, leading to the characteristic green emissions. Alternatively, the Er³⁺ ion in the ⁴I₁₁/₂ state can relax non-radiatively to the ⁴I₁₃/₂ level, from which it can be excited to the ⁴F₉/₂ level by another energy transfer from Yb³⁺, resulting in red emission. acs.orgnih.gov
The dominant mechanism for the green and red up-conversion emissions can be determined by analyzing the relationship between the emission intensity and the pump power. The number of photons required to populate an emitting state can be deduced from a log-log plot of the emission intensity versus the excitation power.
Key Up-conversion Processes in Er³⁺/Yb³⁺ Co-doped Systems:
Ground State Absorption (GSA): Yb³⁺(²F₇/₂) + hν (980 nm) → Yb³⁺(²F₅/₂)
Energy Transfer (ET1): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂)
Energy Transfer (ET2): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₁/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴F₇/₂)
Non-radiative Relaxation: Er³⁺(⁴F₇/₂) → Er³⁺(²H₁₁/₂, ⁴S₃/₂)
Green Emission: Er³⁺(²H₁₁/₂, ⁴S₃/₂) → Er³⁺(⁴I₁₅/₂) + hν (green)
Non-radiative Relaxation: Er³⁺(⁴I₁₁/₂) → Er³⁺(⁴I₁₃/₂)
Energy Transfer (ET3): Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₃/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴F₉/₂)
Red Emission: Er³⁺(⁴F₉/₂) → Er³⁺(⁴I₁₅/₂) + hν (red)
The radiative lifetime (τ_rad) of an excited state is the inverse of the total radiative transition probability from that state. It represents the average time an electron spends in the excited state before returning to a lower state via the emission of a photon. The experimental lifetime (τ_exp) can be measured from the decay curve of the luminescence intensity after pulsed excitation.
The quantum efficiency (η) of a luminescent process is the ratio of the number of emitted photons to the number of absorbed photons. It can be estimated by comparing the experimental lifetime to the calculated radiative lifetime (η = τ_exp / τ_rad). doi.org A higher quantum efficiency indicates a more efficient conversion of absorbed energy into emitted light. mdpi.com
In doped this compound systems, factors such as the host material's phonon energy and the concentration of dopants can influence the radiative and non-radiative decay rates, and thus the lifetime and quantum efficiency. rsc.org For instance, in Er³⁺/Yb³⁺ co-doped calcium borotellurite glasses, the experimental lifetime of the ⁴G₅/₂ → ⁶H₇/₂ transition of Sm³⁺ was found to decrease with an increase in TeO₂ content, which was attributed to an increase in non-bonding oxygens in the glass structure. researchgate.net In another study on Er³⁺-doped calcium borotellurite glasses, the quantum efficiency was calculated by comparing the measured lifetime with the calculated radiative decay time. doi.orgresearchgate.net
The table below presents a summary of radiative properties for some rare-earth doped tellurite glass systems.
| Glass System | Dopant | Transition | Radiative Lifetime (ms) | Quantum Efficiency (%) | Reference |
| Er:CaBTeX | Er³⁺ | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Varies with TeO₂ | Calculated | doi.orgresearchgate.net |
| Sm:CaBTe | Sm³⁺ | ⁴G₅/₂ → ⁶H₇/₂ | Decreases with TeO₂ | - | researchgate.net |
| Eu:LCBB | Eu³⁺ | ⁵D₀ | - | 67.80 | researchgate.net |
| Nd:CdBiB | Nd³⁺ | ⁴F₃/₂ | Calculated | - | bohrium.com |
It is important to note that the radiative properties are crucial for evaluating the potential of these materials in various photonic applications. For example, a long radiative lifetime and high quantum efficiency are desirable for laser materials and efficient phosphors. researchgate.netmdpi.com
Phase Transitions and Solid State Reaction Pathways of Calcium Tellurates
Thermodynamic Stability and Phase Equilibria in the CaO-TeO₂ System
The pseudo-binary system CaO-TeO₂ is characterized by the formation of several intermediate compounds. The thermodynamic stability and phase equilibria within this system dictate the phases that form under specific compositional and temperature conditions. Solid-state reactions between tellurium dioxide (TeO₂) and either calcium oxide (CaO) or calcium carbonate (CaCO₃) at temperatures ranging from 500–730°C lead to the formation of distinct calcium tellurite (B1196480) phases. researchgate.net
Research has identified several key compounds within this system:
Calcium Tellurite (CaTeO₃): A 1:1 phase. nih.goviucr.org
Calcium Ditellurite (CaTe₂O₅): A 1:2 phase. nih.goviucr.org
Ca₄Te₅O₁₄: A 4:5 phase that was not reported in initial phase diagram studies. nih.goviucr.org
Dicalcium Octaoxidotritellurate(IV) (Ca₂Te₃O₈): A 2:3 phase obtained via flux synthesis. nih.goviucr.org
Calcium Orthotellurate (Ca₃TeO₆): This phase is formed on the CaO-rich side of the phase diagram, often as a product of disproportionation reactions. researchgate.netresearchgate.net
The stability of these phases is a critical factor in the synthesis and processing of calcium tellurate (B1236183) materials. For instance, when an oxide mixture with a CaO/TeO₂ ratio greater than one is annealed, disproportionation has been reported to occur, yielding tellurium and calcium orthotellurate (Ca₃TeO₆). researchgate.net
Experimental Determination of Partial Phase Diagrams (e.g., CaO-TeO₂ system)
The partial phase diagram of the CaO-TeO₂ system has been experimentally determined, primarily in the composition range of 50–100 mole% TeO₂. researchgate.netresearchgate.net These investigations employ techniques such as differential thermal analysis (DTA), X-ray diffraction (XRD) at both room and high temperatures, and quenching methods. researchgate.netresearchgate.net
Key findings from these experimental studies have established the existence of two intermediate compounds that melt congruently:
CaTeO₃ , which melts at 1072°C. researchgate.net
CaTe₂O₅ , which melts at 876°C. researchgate.net
In addition to these, another phase, Ca₄Te₅O₁₄, has been identified through annealing reactions of CaCO₃ and TeO₂. researchgate.net The experimental approach of equilibrating mixtures of high-purity oxides, followed by rapid quenching and compositional analysis, is fundamental to constructing these phase diagrams. researchgate.net
Table of Intermediate Compounds in the CaO-TeO₂ System
| Compound Name | Formula | Molar Ratio (CaO:TeO₂) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Calcium Tellurite | CaTeO₃ | 1:1 | 1072 | researchgate.net |
| Calcium Ditellurite | CaTe₂O₅ | 1:2 | 876 | researchgate.net |
| Calcium Orthotellurate | Ca₃TeO₆ | 3:1 | - | researchgate.netresearchgate.net |
| - | Ca₄Te₅O₁₄ | 4:5 | - | nih.goviucr.orgresearchgate.net |
| Dicalcium Octaoxidotritellurate(IV) | Ca₂Te₃O₈ | 2:3 | - | nih.goviucr.org |
Thermal Analysis of Phase Transformations (e.g., DTA, DSC)
Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are powerful techniques for investigating the thermal behavior and phase transformations of materials. filab.frncku.edu.twlibretexts.orgunirioja.es These methods measure the temperature difference or the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. filab.frncku.edu.tw
In the study of calcium tellurates, DTA and DSC have been instrumental in identifying polymorphic transitions. researchgate.netresearchgate.net Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org
CaTeO₃ exhibits two high-temperature polymorphs, designated β and γ, with transition temperatures at 882°C and 894°C, respectively. researchgate.net Further studies have identified α-, β-, β′-, and γ-CaTeO₃ phases. researchgate.netresearchgate.net The low-temperature α-CaTeO₃ form is stable up to 1168 K (895°C). researchgate.netresearchgate.net
CaTe₂O₅ undergoes three distinct phase transformations at 802°C, 845°C, and 857°C. researchgate.net
These endothermic or exothermic events, recorded as peaks on a DTA or DSC curve, provide crucial information about the temperatures at which these structural changes occur. filab.frncku.edu.twlibretexts.org
Defect Chemistry and Doping in Calcium Tellurate Structures
Doping Strategies for Property Modulation (e.g., with Rare Earth Ions, Transition Metals)
The modification of calcium tellurate's intrinsic properties is achievable through the strategic incorporation of foreign ions, notably rare earth and transition metal ions, into its crystal lattice. This process, known as doping, can induce significant changes in the material's structural, electronic, and optical characteristics.
Influence of Dopant Cations on Crystal Structure and Coordination
The introduction of dopant cations into the calcium tellurate (B1236183) lattice can lead to noticeable alterations in its crystal structure. The extent of these changes is largely governed by the ionic radii and charge of the dopant ions relative to the host cations (Ca²⁺ and Te⁴⁺/Te⁶⁺).
In related tellurite (B1196480) systems containing calcium, such as magnesium calcium tellurite doped with rare earth ions like Eu²⁺ and Dy³⁺, structural modifications have been observed. The doping process can lead to the transformation of TeO₄ trigonal bipyramid (tbp) structural units into TeO₃ trigonal pyramids. researchgate.net The addition of modifiers like CaO can influence the coordination of TeO₄, causing a shift from a corner-sharing to an edge-sharing structure. researchgate.net
While direct studies on doped this compound are limited, research on analogous systems provides valuable insights. For instance, in lanthanum telluride doped with calcium (La₃₋ₓCaₓTe₄), the substitution of La³⁺ with Ca²⁺ results in only a minor change in the lattice parameter, attributable to the similar ionic radii of Ca²⁺ (114.0 pm) and La³⁺ (117.2 pm). rsc.org This suggests that Ca²⁺ can occupy the La³⁺ site without causing significant lattice distortion. rsc.org
The polymorphism of this compound (CaTeO₃), which can exist in several modifications (α, β, β', and γ), adds another layer of complexity. researchgate.net The specific polymorph and its stability can be influenced by the presence of dopants. These structures are primarily composed of isolated [TeO₃]²⁻ units and CaOₓ polyhedra (where x ranges from 6 to 8). researchgate.net The introduction of a dopant can favor the formation of a particular phase or induce a phase transition.
Table 1: Influence of Selected Dopants on Crystal Structure of Telluride-Based Materials
| Host Material | Dopant | Dopant Concentration | Observed Structural Changes | Reference |
| Mg-Ca-TeO₂ | Eu²⁺, Dy³⁺ | 2 mol% Eu₂O₃, 1 mol% Dy₂O₃ | Transformation of TeO₄ to TeO₃ units, change in TeO₄ coordination | researchgate.net |
| La₃₋ₓTe₄ | Ca²⁺ | up to ~30 at% | Minor increase in lattice parameter (< 0.1%) | rsc.org |
Impact on Electronic and Optical Properties
Doping is a powerful tool for tuning the electronic and optical properties of this compound, opening avenues for applications in phosphors, sensors, and other optoelectronic devices. The nature of the dopant and its concentration are critical factors determining the resulting properties.
Rare Earth Ion Doping: The incorporation of rare earth ions is a common strategy to induce luminescence in host materials. In tellurite glasses containing calcium, doping with ions like Nd³⁺ has been shown to significantly affect the optical band gap. arxiv.org For instance, increasing the concentration of Nd³⁺ in a Na₂O-ZnO-TeO₂ glass system led to a decrease in the optical band gap from 2.63 eV to 1.32 eV. arxiv.org This is often attributed to structural changes and the formation of non-bridging oxygens. Tellurite-based materials doped with rare earths are known for their potential in optical amplification and solid-state lasers. arxiv.org
Transition Metal Doping: Transition metals, with their partially filled d-orbitals, can introduce new electronic states within the band gap of the host material, thereby altering its electronic and optical properties. While direct studies on transition metal-doped this compound are not extensively available, research on related tellurides and oxides provides valuable parallels. For example, chromium doping in strontium telluride (SrTe) has been shown to induce half-metallic behavior and a stable ferromagnetic phase. dntb.gov.ua The application of strain in such doped systems can further modulate the electronic properties, as seen by shifts in the density of states (DOS) and a decrease in the band gap. dntb.gov.ua
In other oxide systems, doping with transition metals can significantly modify the optical absorption spectra. For instance, in ReS₂ and ReSe₂ monolayers, doping with various transition metals modifies the electronic ground states and introduces defect levels, which in turn affects their optical behavior. researchgate.net
Table 2: Impact of Doping on Electronic and Optical Properties of Tellurium-Containing Materials
| Host Material | Dopant | Effect on Band Gap | Other Observed Property Changes | Reference |
| Na₂O-ZnO-TeO₂ glass | Nd³⁺ | Decreased from 2.63 eV to 1.32 eV with increasing concentration | Enhanced emission intensity | arxiv.org |
| SrTe | Cr | Decrease with applied strain | Induced half-metallicity and ferromagnetism | dntb.gov.ua |
| NaYS₂(₁₋ₓ)Te₂ₓ | Te | Decreased from 3.96 eV to 1.62 eV with increasing Te content | Increased electron mobility | nih.gov |
Investigation of Intrinsic and Extrinsic Point Defects
The functionality of this compound is intrinsically linked to the presence of point defects, which can be either native to the crystal (intrinsic) or introduced through doping (extrinsic).
Intrinsic Point Defects: Intrinsic defects in metal oxides typically include vacancies (missing atoms from their lattice sites) and interstitials (atoms located in positions that are normally unoccupied). In materials like calcium titanate (CaTiO₃), which has a defect structure similar to other perovskites, oxygen vacancies are common point defects. researchgate.net The concentration of these defects is highly dependent on the oxygen partial pressure during synthesis and processing. While specific studies on intrinsic point defects in this compound are sparse, it is reasonable to infer that oxygen and calcium vacancies would be the predominant intrinsic defects, influencing the material's conductivity and other properties.
Extrinsic Point Defects: Extrinsic point defects are created when foreign atoms (dopants) are incorporated into the crystal lattice. These dopants can either substitute for host atoms or occupy interstitial sites. For example, when a rare earth ion (RE³⁺) substitutes for a Ca²⁺ ion in the this compound lattice, it introduces an extrinsic point defect. Similarly, a transition metal ion can substitute for either Ca²⁺ or Te⁴⁺/Te⁶⁺, creating different types of extrinsic defects. The nature and concentration of these defects are key to the property modifications discussed in the previous section. In cadmium telluride (CdTe), doping with impurities like halogens leads to the formation of shallow donor levels, which are extrinsic point defects.
Charge Compensation Mechanisms in Doped Systems
If a trivalent rare earth ion (RE³⁺) substitutes for a divalent calcium ion (Ca²⁺) in the this compound lattice, a net positive charge is created. This excess positive charge can be compensated in several ways:
Formation of Cation Vacancies: For every two RE³⁺ ions substituting for Ca²⁺, one Ca²⁺ vacancy (V"Ca) can be formed to maintain charge balance.
Interstitial Anions: Negatively charged ions, such as oxygen ions (O²⁻), could occupy interstitial positions in the lattice.
Electronic Compensation: The charge imbalance can be compensated by a change in the oxidation state of other ions in the lattice, for example, the reduction of Te⁴⁺ to a lower valence state, or by the trapping of electrons.
In the case of doping with an aliovalent ion, such as Li⁺ substituting for Ca²⁺ in hydroxyapatite, charge compensation can occur through the elimination of an OH⁻ group or the protonation of a PO₄³⁻ group. researchgate.net Similarly, in doped cadmium telluride, the electrical effects of ionized impurity atoms are often compensated by the crystal's native acceptor defects or by the formation of complex associates involving stoichiometric, impurity, and dopant-related defects. The specific mechanism that dominates depends on the energetics of defect formation and the processing conditions.
Advanced Characterization Techniques in Calcium Tellurate Research
Advanced X-ray Techniques (e.g., Synchrotron X-ray Diffraction)
Advanced X-ray diffraction (XRD) techniques are fundamental for the structural characterization of calcium tellurate (B1236183) compounds. While conventional laboratory XRD is used for phase identification, synchrotron XRD offers significantly higher resolution and intensity, enabling more detailed structural analysis. rsc.org For instance, in the study of related complex materials like lanthanum telluride doped with calcium (La₃₋ₓCaₓTe₄), Rietveld refinement of powder XRD data is crucial for confirming the substitution of calcium onto the lanthanum sites and ensuring the phase purity of the synthesized materials. rsc.org This method provides precise information on lattice parameters and atomic positions, which are essential for understanding the material's properties. rsc.org
Similarly, studies on various polymorphs of calcium tellurite (B1196480) (α-, β-, β′-, and γ-CaTeO₃) and solid solutions like CaₓSr₁₋ₓTeO₃ have utilized single-crystal X-ray diffraction to determine their complex crystal structures. researchgate.net These analyses revealed that the structures are composed of isolated [TeIVO₃]²⁻ units and [(Ca,Sr)Oₓ] polyhedra, with channels where the Te(IV) electron lone pairs are located. researchgate.net The high-temperature stability and phase transitions of these polymorphs have also been investigated using thermal analysis in conjunction with XRD. researchgate.net
Electron Microscopy (e.g., TEM, SEM) for Microstructure and Morphology Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for examining the microstructure and morphology of calcium tellurate and related materials at the micro and nanoscale.
SEM provides high-resolution images of the sample surface, revealing details about crystal morphology, size, and aggregation. mdpi.commdpi.com For example, in the study of biogenic calcium carbonate crystals, SEM is used to observe the varied morphologies, such as rhombohedral and spherical shapes, which can be influenced by additives. mdpi.comredalyc.org The technique is also used to assess the surface topography and grain structure of materials. mdpi.com In the context of nanostructured fibers like calcium cobaltite (B72492), SEM analysis confirms the preservation of the nanofibrous morphology after processing and reveals the highly crystalline nature of the fibers, which are composed of faceted grains. anu.edu.au
TEM allows for even higher magnification and resolution, enabling the analysis of internal structures, crystal lattices, and the presence of defects. filab.fr In the study of nanocomposites, such as tellurium/calcium silicate (B1173343), TEM, along with selected area electron diffraction (SAED), is used to characterize the core-shell structure, confirming the presence of a single crystalline Te core within an amorphous calcium silicate shell. researchgate.net Preliminary TEM analysis of calcium cobaltite fibers has shown that they consist of linked nanocrystallites, with their size and composition depending on the calcination temperature. anu.edu.au Furthermore, TEM can reveal amorphous regions and crystal lattice details at the edges of particles, providing insights into the growth patterns of biominerals. csic.es
The combination of SEM with Electron Backscatter Diffraction (EBSD) has become a powerful tool for crystallographic analysis, allowing for the creation of crystal orientation maps that provide extensive information on phase distribution, grain size and shape, and local crystal orientation. qatm.com
Spectroscopic Imaging Techniques (e.g., FTIR Microscopy)
Spectroscopic imaging techniques, such as Fourier Transform Infrared (FTIR) microscopy, are employed to investigate the chemical composition and bonding within this compound materials on a microscopic scale. FTIR spectroscopy identifies functional groups by detecting the absorption of infrared radiation at specific vibrational frequencies. acs.org
In the study of calcium boro-tellurite glasses, FTIR analysis is used to identify the various stretching and bending vibrations of different borate (B1201080) and tellurite groups present in the glass structure. researchgate.net This provides crucial information about the local structure and the incorporation of dopant ions. Similarly, FTIR is used to characterize calcium carbonate crystals, helping to identify different allotropic forms like calcite and vaterite by their characteristic absorption peaks. mdpi.comredalyc.org For instance, calcite shows distinct absorption peaks around 713 and 875 cm⁻¹. mdpi.com
FTIR microscopy combines the chemical specificity of FTIR with the spatial resolution of microscopy, allowing for the creation of chemical maps of a sample. acs.org This technique can be used to study the distribution of different phases within a heterogeneous material. acs.org For example, in the analysis of imitation cheeses containing starch, FTIR imaging can visualize the distribution of the protein matrix. researchgate.net While direct FTIR microscopy studies on this compound are not widely reported in the provided results, the application of this technique to related calcium and tellurite compounds demonstrates its potential for spatially resolved chemical analysis in this field. mdpi.comresearchgate.net
Elemental Analysis Techniques (e.g., ICP-AES, EDS, XRF, GDMS)
A variety of elemental analysis techniques are crucial for determining the precise elemental composition and purity of this compound compounds. podhikaiscientific.com These techniques offer different levels of sensitivity, spatial resolution, and sample preparation requirements.
| Technique | Principle | Application in Tellurate Research | Key Findings/Capabilities |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Atoms and ions in a high-temperature plasma emit light at characteristic wavelengths, which are measured to determine elemental concentrations. | Determination of tellurium and other elements in various materials, including metallurgical samples and organic compounds. orientjchem.orgwalshmedicalmedia.comresearchgate.net | Can determine Te content with detection limits in the µg/L to µg/g range. orientjchem.orgwalshmedicalmedia.com Matrix effects from elements like iron can interfere with the Te signal. orientjchem.orgwalshmedicalmedia.com |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | An electron beam excites atoms in the sample, causing them to emit characteristic X-rays that are detected to identify and quantify elements. podhikaiscientific.com | Often coupled with SEM or TEM for spatially resolved elemental analysis of materials like tellurium/calcium silicate nanocomposites and calcium-containing graphene. researchgate.netresearchgate.netembrapa.br | Confirms the elemental composition of micro- and nanostructures, providing elemental mapping to show the distribution of Ca, Te, O, and other elements. researchgate.netresearchgate.net |
| X-ray Fluorescence (XRF) | Primary X-rays knock out inner-shell electrons, and the resulting fluorescence X-rays are measured to determine elemental composition. iaea.org | Used for bulk elemental analysis of materials like spent catalysts containing tellurium and calcium. researchgate.net Also used for analyzing thin films. google.com | Provides quantitative data on the concentration of major and trace elements, including Ca and Te, often at the parts-per-million (ppm) level. researchgate.net It is a non-destructive technique. ukaazpublications.com |
| Glow Discharge Mass Spectrometry (GDMS) | A sample is sputtered in a low-pressure argon discharge, and the resulting ions are analyzed by a mass spectrometer. canada.ca | Ideal for high-purity materials analysis, capable of determining trace and ultra-trace element impurities in inorganic solids like this compound. eag.comeag.com | Offers full elemental coverage with high sensitivity down to the parts-per-billion (ppb) level, avoiding complex sample dissolution procedures. canada.canorthernanalyticallab.com |
Mössbauer Spectroscopy for Local Structural and Electronic Environment Probing (e.g., ¹²⁹I Mössbauer Source from Ca₃TeO₆)
Mössbauer spectroscopy is a highly sensitive technique for probing the local structural and electronic environment of specific atomic nuclei. In the context of tellurium compounds, ¹²⁹I Mössbauer spectroscopy is particularly relevant.
A key development in this area is the use of neutron-irradiated tricalcium orthotellurate (Ca₃TeO₆) as a source for ¹²⁹I Mössbauer spectroscopy. researchgate.net When Ca₃TeO₆ synthesized with enriched ¹²⁸Te is irradiated with thermal neutrons, the ¹²⁸Te nucleus captures a neutron and subsequently decays to ¹²⁹I. researchgate.net The special crystalline structure of Ca₃TeO₆, where tellurium has a high coordination symmetry, makes it an excellent Mössbauer source that can be used at room temperature. researchgate.net
The resulting 27.72 keV gamma rays from the decay of ¹²⁹I are then used to study an absorber material containing iodine. researchgate.net This technique provides detailed information about the chemical state, local symmetry, and magnetic properties of the iodine atoms in the absorber. By extension, this method, originating from a this compound compound, is a powerful tool in various fields, including chemistry, biology, and materials science. researchgate.net
Theoretical Modeling and Computational Simulations of Calcium Tellurates
First-Principles Calculations (e.g., DFT) for Ground State Properties
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state properties of materials without the need for empirical parameters. royalsocietypublishing.orgscience.gov These quantum mechanical calculations solve the many-body Schrödinger equation in an approximate yet highly effective manner, providing a robust foundation for understanding the electronic structure and bonding in calcium tellurates. royalsocietypublishing.org
Structural Optimization and Lattice Parameter Prediction
A primary application of DFT is the determination of the most stable crystal structure of a compound through structural optimization. This process involves calculating the total energy of the system for various atomic arrangements and lattice parameters, ultimately identifying the configuration with the minimum energy. stackexchange.com For instance, in the study of calcium vanadate (B1173111) (CaV₂O₆), calcium vanadate (Ca₂V₂O₇), and calcium vanadate (Ca₃V₂O₈), the Perdew–Burke–Ernzerhof for solids (PBEsol) functional was found to provide lattice parameters with more reasonable deviations from experimental measurements compared to the standard PBE functional. ustb.edu.cn This highlights the importance of selecting the appropriate exchange-correlation functional for accurate predictions.
The process typically involves starting with known experimental lattice constants or structures from computational databases and performing a full relaxation where both the ionic positions and the lattice vectors are allowed to change until the forces on the atoms and the stress on the cell are minimized. stackexchange.com This "vc-relax" or ISIF=3 in VASP terminology is a common approach to find the theoretical ground-state structure. stackexchange.com The optimized lattice parameters are crucial for subsequent calculations of electronic, optical, and mechanical properties.
| Compound | Crystal System | Space Group | Calculated Lattice Parameters (Å, °) | Reference |
| Ca₄Te₅O₁₄ | Orthorhombic | Pbca | a=10.9536, b=16.556, c=15.779 | researchgate.net |
| α-CaTeO₃ | Monoclinic | P2₁/c | a=7.306, b=11.025, c=7.494, β=110.12 | researchgate.net |
| β-CaTeO₃ | Monoclinic | P2₁/c | a=7.319, b=11.050, c=7.509, β=110.10 | researchgate.net |
| γ-CaTeO₃ | Orthorhombic | Pnma | a=7.332, b=11.082, c=7.525 | researchgate.net |
Phonon Calculations and Vibrational Spectra Prediction
Phonon calculations are essential for determining the dynamical stability of a crystal structure and for predicting its vibrational spectra, such as Infrared (IR) and Raman spectra. royalsocietypublishing.org The presence of imaginary phonon frequencies in the calculated phonon dispersion indicates a structural instability. arxiv.orgaps.org DFT-based methods can compute the forces on atoms when they are displaced from their equilibrium positions, which are then used to construct the dynamical matrix and solve for the phonon frequencies and modes. royalsocietypublishing.org
These calculations can be performed using methods like density-functional perturbation theory (DFPT) or the finite displacement method. researchgate.net The resulting vibrational frequencies provide insight into the bonding environment and can be compared with experimental spectroscopic data to validate the theoretical model. nih.gov For example, in the study of calcium vanadates, Raman spectra revealed internal and external vibrations, with modes below 400 cm⁻¹ corresponding to polyhedral torsion and Ca²⁺ translational vibrations. ustb.edu.cn While static calculations at 0 K using the harmonic approximation can provide a good starting point, for materials with significant anharmonicity or at higher temperatures, dynamic sampling through methods like ab initio molecular dynamics is necessary for accurate prediction of the phonon spectrum. nih.gov
Molecular Dynamics Simulations for Atomic Interactions and Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to study the time evolution of atomic interactions and the dynamic behavior of materials. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can provide insights into processes such as diffusion, phase transitions, and the behavior of materials at finite temperatures. researchgate.net The accuracy of MD simulations is heavily dependent on the force field used to describe the interactions between atoms. researchgate.net
In the context of calcium tellurate (B1236183) systems, MD simulations could be employed to understand the mobility of ions, the formation and migration of defects, and the structural response to changes in temperature. For instance, MD simulations have been used to study the interaction of calcium ions with other molecules, revealing details about coordination and binding. analis.com.mynih.gov The development of accurate force fields is a critical prerequisite for meaningful MD simulations of these complex oxide materials. nih.gov
Force Field Development for Calcium Tellurate Systems
The development of accurate and transferable force fields is a crucial area of research for enabling large-scale and long-time molecular dynamics simulations of this compound systems. researchgate.netnih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms or molecules. ambermd.org For ionic and covalent systems like calcium tellurates, these force fields typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). ambermd.org
Developing a force field for a novel material system like this compound involves several steps. This can include quantum mechanical calculations (often DFT) on small clusters or periodic systems to derive parameters for the bonded and non-bonded interactions. ambermd.org The parameters are then refined by fitting to experimental data where available, such as crystal structures, elastic constants, and vibrational frequencies. researchgate.net Several general-purpose force fields like CHARMM and AMBER exist, but they may require re-parameterization to accurately model the specific interactions in this compound, particularly the interactions involving the tellurium and calcium ions with oxygen. researchgate.netnih.gov The quality of the water model and the thermodynamics of polymorphism are also important considerations in the development of such a model. nih.gov
Thermodynamic Calculations of Formation Energies and Phase Stability
Thermodynamic calculations are vital for predicting the formation energies of different this compound compounds and assessing their relative phase stability under various conditions of temperature and pressure. opencalphad.com First-principles calculations can provide the total energy of a compound at 0 K, which is a key component of its formation energy. bioline.org.br The formation energy (ΔHf) of a compound like CaₓTeᵧOₙ can be calculated with respect to its constituent elements or binary oxides (e.g., CaO and TeO₂).
The stability of different phases can be compared by plotting their formation energies on a phase diagram. The phase with the lowest formation energy is the most stable at 0 K. To determine phase stability at finite temperatures, the vibrational contribution to the free energy, which can be obtained from phonon calculations, must be included. aps.org The electromotive force (EMF) method, which can be used to study thermodynamic properties and phase diagrams, has been applied to thallium chalcogenides and could be relevant for telluride systems. chalcogen.ro Such thermodynamic data is crucial for understanding synthesis pathways and predicting the equilibrium phases in the Ca-Te-O system. researchgate.net
Computational Studies on Doping Effects and Defect Formation
Computational studies, particularly using DFT, are highly effective in investigating the effects of doping and the formation of intrinsic point defects in calcium tellurates. These studies can predict how substituting calcium or tellurium with other elements (doping) or the presence of vacancies and interstitials (defects) will alter the electronic and structural properties of the material. rsc.orgarxiv.org
The formation energy of a defect is a key quantity that determines its concentration in the material. arxiv.org It can be calculated using supercell models where a single defect is introduced into a large, periodic representation of the crystal. arxiv.org By calculating the formation energies of various defects as a function of the Fermi level and elemental chemical potentials, it is possible to predict the dominant defect types under different synthesis conditions (e.g., oxygen-rich or oxygen-poor). arxiv.org
For example, studies on doping in other tellurides like La₃₋ₓTe₄ have shown that substituting La³⁺ with Ca²⁺ can modify the density of states and control the carrier concentration, which is crucial for thermoelectric applications. rsc.org Similar computational approaches can be applied to calcium tellurates to explore their potential as thermoelectric materials or for other applications where controlled doping is necessary. For instance, doping CaTe with chromium has been explored for its potential in spintronic applications. ajol.info
Advanced Applications and Research Directions of Calcium Tellurates
Optical Materials and Devices
The distinct optical characteristics of calcium tellurates make them suitable for a range of optical and photonic applications, from luminescent materials to potentially non-linear optical devices.
Luminescent Materials (e.g., Up-conversion Phosphors)
Calcium tellurates, such as the double perovskite Ca₃TeO₆, serve as excellent host materials for rare-earth ions to create phosphors. researchgate.netdntb.gov.ua When doped with specific rare-earth elements like erbium (Er³⁺) and ytterbium (Yb³⁺), these materials can exhibit up-conversion luminescence. researchgate.netdntb.gov.ua Up-conversion is a process where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible light. uga.edu
For instance, Ca₃TeO₆ co-doped with Er³⁺ and Yb³⁺ can emit both green and red light when excited by different infrared wavelengths (980 nm and 1550 nm, respectively). researchgate.net This dual-mode excitation and emission capability makes these phosphors highly versatile for various scientific and technological applications, including optical temperature sensing. researchgate.netdntb.gov.ua The efficiency and color of the emitted light can be fine-tuned by adjusting the dopant concentrations and the synthesis conditions. grafiati.comresearchgate.net The principle behind this phenomenon involves the absorption of multiple infrared photons by the Yb³⁺ ions, which then transfer the energy to the Er³⁺ ions, exciting them to higher energy levels from which they emit visible light.
Applications in Fiber Optics and Waveguide Devices
Tellurite (B1196480) glasses (based on TeO₂) are well-established materials in the field of fiber optics and waveguide devices. sciopen.comresearchgate.netjst.go.jp Their prominence stems from a unique combination of properties:
Wide Transmission Window: They are transparent over a broad range of wavelengths, from the visible to the mid-infrared (0.4 to 6.5 µm). researchgate.net
High Refractive Index: They possess a high linear refractive index (around 2), which is beneficial for creating high-numerical-aperture fibers. researchgate.net
High Non-Linearity: Their non-linear refractive index is 20 to 50 times higher than that of silica (B1680970) glass. researchgate.netresearchgate.net
Low Phonon Energy: This property reduces non-radiative decay and enhances the efficiency of rare-earth ion luminescence, making them excellent hosts for optical amplifiers and lasers. researchgate.net
Good Solubility for Rare-Earth Ions: They can accommodate high concentrations of rare-earth dopants without clustering. researchgate.net
These characteristics make tellurite glasses ideal for applications such as fiber lasers, optical amplifiers (including Erbium-Doped Fiber Amplifiers or EDFAs), and broadband light sources. researchgate.netresearchgate.netfibopt.ru While most research has centered on amorphous tellurite glasses, the desirable properties of the Te-O bond suggest that crystalline calcium tellurates or tellurate-containing glasses could be explored for similar applications, potentially offering enhanced thermal and mechanical stability.
Radiation Shielding Materials (as a component in glasses)
Glasses containing heavy metal oxides like tellurium dioxide (TeO₂) are effective materials for shielding against ionizing radiation, such as gamma rays. mdpi.comresearchgate.net The effectiveness of a shielding material is related to its density and the atomic number of its constituent elements; higher values in both generally lead to better attenuation of radiation. mdpi.comnih.gov
Studies on calcium boro-tellurite glasses have demonstrated that increasing the molar content of TeO₂ significantly enhances their radiation shielding capabilities. mdpi.comresearchgate.neturfu.ru For example, as the TeO₂ content in one study increased from 10 to 54 mol%, the mass attenuation coefficient for gamma rays also increased. mdpi.com This improvement is due to the high atomic number and density of tellurium. urfu.ru
Key parameters used to evaluate shielding performance include:
Mass Attenuation Coefficient (μ/ρ): A measure of how effectively a material absorbs radiation per unit mass. This value increases with higher TeO₂ content. mdpi.com
Effective Atomic Number (Zeff): Represents the weighted average atomic number for the material's interaction with photons. Glasses with higher TeO₂ content exhibit a higher Zeff. mdpi.com
Half-Value Layer (HVL) and Mean Free Path (MFP): These parameters describe the thickness of material required to reduce the radiation intensity by half and the average distance a photon travels before an interaction, respectively. Lower HVL and MFP values indicate better shielding, a trend observed in glasses with higher density and TeO₂ content. mdpi.com
The addition of CaO to these glass formulations contributes to their thermal stability and transparency. mdpi.com Research indicates that calcium boro-tellurite glasses can be more effective shields than some other types of shielding glasses, making them promising for applications in medical and industrial settings where protection from radiation is crucial. mdpi.comresearchgate.netmdpi.com
Table 1: Radiation Shielding Properties of Yb³⁺-doped Calcium Borotellurite Glasses with Varying TeO₂ Content Data extracted from a study on TeBYb glass systems, where TeBYb1 has the lowest TeO₂ content (10 mol%) and TeBYb5 has the highest (54 mol%).
| Property (at 0.284 MeV) | TeBYb1 (10 mol% TeO₂) | TeBYb5 (54 mol% TeO₂) |
|---|---|---|
| Density (g/cm³) | 3.52 | 5.56 |
| Linear Attenuation Coefficient (µ, cm⁻¹) | 0.386 | 0.687 |
| Effective Atomic Number (Zeff) | 11.20 | 20.69 |
| Radiation Protection Efficiency (RPE, 1.5 cm thickness) | ~45% | 64.33% |
Materials for Mössbauer Spectroscopy Applications
Calcium tellurate (B1236183) plays a specialized role in the field of Mössbauer spectroscopy, a technique that probes the subtle interactions between atomic nuclei and their surrounding electrons. researchgate.net Specifically, calcium orthotellurate (Ca₃TeO₆) synthesized with enriched ¹²⁸Te can be used to create a Mössbauer source for ¹²⁹I spectroscopy. researchgate.net
The process involves irradiating the ¹²⁸Te-enriched Ca₃TeO₆ with neutrons in a nuclear reactor. researchgate.net The ¹²⁸Te captures a neutron and, through beta decay, transforms into ¹²⁹I in an excited nuclear state. As this excited ¹²⁹I nucleus decays, it emits a gamma ray that can be resonantly absorbed by ¹²⁹I nuclei in a sample being studied. The unique crystalline structure of Ca₃TeO₆ provides a highly symmetric environment for the tellurium atom, which results in the emission of a single, narrow-line gamma ray. This is a significant advantage over other source materials like zinc telluride (ZnTe), which produce broader emission lines. researchgate.net
Furthermore, Mössbauer sources based on Ca₃TeO₆ have a high recoilless fraction (a measure of the probability of recoil-free gamma emission) even at room temperature, making experiments more convenient and efficient. researchgate.net This makes ¹²⁹I Mössbauer spectroscopy accessible for a wide range of studies in chemistry, biology, and materials science. researchgate.net
Exploration of Calcium Tellurates in Other Advanced Functional Materials
Beyond the applications in optics and radiation shielding, research into calcium tellurates is branching into other areas of advanced functional materials.
One area of exploration is in energy storage. The development of aqueous rechargeable calcium-ion batteries is a growing field of interest for large-scale energy storage due to the abundance and safety of calcium. acs.org While current research focuses on materials like polyaniline and metal hexacyanoferrates, the diverse structural chemistry of tellurates could offer new possibilities for electrode materials. acs.orgresearchgate.net
Additionally, the broader family of tellurates is being investigated for a variety of functional properties. Tellurates with perovskite structures are considered fundamentally interesting as potential oxide-ion conductors for photovoltaic applications. researchgate.net The ability to create complex structures, such as the hexagonal triple perovskites, through cation substitution opens up avenues for tuning material properties for specific functions. researchgate.net As a relatively environmentally friendly and sustainable option compared to some transition metal catalysts, calcium-based compounds are also gaining attention in various fields of chemical synthesis and materials science. rsc.org The ongoing exploration of the fundamental properties of calcium tellurates may well uncover further applications in areas like sensors, catalysis, or other electronic devices.
Future Research Directions and Potential Innovations
The field of calcium tellurate research is dynamic, with ongoing investigations paving the way for novel applications and scientific breakthroughs. Future research is anticipated to branch into several key areas, focusing on harnessing the unique properties of these compounds for advanced technologies. The potential for innovation lies in the strategic design of new this compound-based materials with tailored functionalities.
Advanced Optical and Photonic Materials
A significant area of future research lies in the development of new optical materials based on calcium tellurates. Tellurite-based glasses, known for their high refractive index, low phonon energy, and good infrared transmittance, are promising hosts for various applications. mdpi.com The incorporation of calcium into these glass matrices, often forming calcium boro-tellurite glasses, enhances thermal stability and optical properties. researchgate.netmdpi.com
Future investigations are expected to focus on:
Novel Glass Compositions: Exploring new multi-component glass systems containing this compound to optimize properties for specific applications like laser hosts, optical amplifiers, and white light generation. researchgate.netbohrium.com The addition of different modifiers like boron oxide (B₂O₃) has been shown to improve glass-forming ability and structural characteristics. researchgate.net
Nonlinear Optical (NLO) Crystals: A major innovation is the engineering of complex crystal structures. For instance, the recently developed quasi-zero-dimensional (0D) tellurite molybdate, Ca₇(TeO₃)₆(MoO₄) (CTMO), demonstrates exceptional NLO properties. acs.org This was achieved through a "module-oriented dimensionality reduction strategy," highlighting a new path for designing high-performance NLO materials. acs.org Future work will likely involve searching for other complex this compound compounds with superior NLO characteristics for applications in laser technology. acs.org
Table 1: Properties of the Ca₇(TeO₃)₆(MoO₄) NLO Crystal
| Property | Value/Observation | Significance |
|---|---|---|
| Laser-Induced Damage Threshold (LIDT) | >42 times that of AgGaS₂ (at 1064 nm) | Highly promising for high-energy laser applications. acs.org |
| Transparency Range | Extended IR absorption edge beyond 7.0 μm | Suitable for mid-infrared applications. acs.org |
| Structural Feature | High density of Ca²⁺ cations, free from d-d electron transitions | Contributes to a wider bandgap. acs.org |
Energy Storage Systems
The increasing demand for efficient and cost-effective energy storage has spurred research into alternatives to lithium-ion batteries. researchgate.net Calcium-ion batteries (CIBs) are considered a promising next-generation technology due to the natural abundance, low cost, and high volumetric capacity of calcium. researchgate.netacs.org
While research on this compound as a direct electrode material is still nascent, it represents a significant potential innovation. Future research directions include:
Electrode Material Development: Investigating this compound and its composites as potential cathode or anode materials for CIBs. The study of other tellurates, such as Co₁₋ₓNiₓTeO₄, as host materials for Ca²⁺ intercalation provides a strong rationale for exploring this compound in this context. acs.org
Theoretical Screening: Employing density functional theory (DFT) and other computational methods to predict the electrochemical properties of various this compound polymorphs. Theoretical studies have been crucial in identifying materials with low migration barriers for Ca²⁺ mobility, a key factor for battery performance. researchgate.net
Nanostructuring: Synthesizing nanostructured calcium tellurates to enhance electrode performance by increasing surface area, improving reaction kinetics, and accommodating volume changes during cycling.
Heterogeneous Catalysis
Calcium and its compounds are gaining attention in catalysis for their ability to enhance the performance of catalysts. acs.orgroyalsocietypublishing.org While often considered a stoichiometric reagent, recent studies have shown that atomically confined calcium in nitrogen-doped graphene can act as an efficient heterogeneous catalyst for hydrogen evolution. researchgate.net This opens up a new frontier for exploring the catalytic potential of calcium compounds.
Potential innovations and research directions for this compound in catalysis include:
Catalyst Support and Promoter: Investigating the use of this compound as a support material or promoter for metal catalysts. The addition of calcium to supports like magnesium-cerium-alumina has been shown to augment the reducibility of nickel and intensify metal-support interactions, leading to enhanced catalytic activity and stability in dry reforming reactions. acs.org
Direct Catalytic Activity: Exploring the intrinsic catalytic properties of different phases of this compound for various organic and inorganic reactions. The unique electronic structure and the presence of stereochemically active lone pairs in tellurite(IV) compounds could lead to novel catalytic behaviors. researchgate.net
Syngas Production: Research into calcium-looping dry reforming for biogas conversion has utilized CaO as a CO₂ sorbent alongside a Ni/Al₂O₃ catalyst to enhance syngas (H₂/CO) production. acs.org Future studies could explore integrating this compound into such systems, potentially offering synergistic benefits.
Table 2: Effect of Calcium Modification on Ni-based Catalyst for Dry Reforming
| Catalyst | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio |
|---|---|---|---|
| Ni/Mg-Ce-Al | Lower (comparatively) | Lower (comparatively) | Varies |
| Ni/0.3Ca-Mg-Ce-Al | Superior | Superior | Optimal |
Data derived from qualitative descriptions indicating enhanced performance with Ca addition. acs.org
Novel Synthesis and Theoretical Modeling
The discovery of new materials with desired properties is fundamentally linked to advancements in synthesis and theoretical understanding.
Advanced Synthesis Techniques: Future research will likely employ advanced synthesis methods such as hydrothermal reactions, mechanochemical synthesis, and soft-template-assisted coprecipitation to create novel this compound phases and nanostructures. acs.orgresearchgate.netrsc.org These methods offer control over crystal structure, particle size, and morphology.
Phase Exploration and Structural Analysis: The characterization of several polymorphs of calcium tellurite(IV) (α-, β-, β′-, and γ-CaTeO₃) indicates a rich structural landscape. researchgate.net Further exploration of the Ca-Te-O phase diagram using both experimental and computational techniques could unveil new thermodynamically stable or metastable compounds with unique properties. researchgate.net
Computational Materials Design: Leveraging computational tools to guide the synthesis of new calcium tellurates. Theoretical modeling can predict the stability, electronic structure, and physical properties of hypothetical compounds, accelerating the discovery of materials for optical, energy, and catalytic applications. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
